4,5-Dimethoxy-2,3-dimethylpyridine
Description
4,5-Dimethoxy-2,3-dimethylpyridine is a pyridine derivative featuring methoxy (-OCH₃) groups at positions 4 and 5 and methyl (-CH₃) groups at positions 2 and 3. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-5-8(11-3)9(6)12-4/h5H,1-4H3 |
InChI Key |
GZPJSTINPAQTLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 4,5-Dimethoxy-2,3-dimethylpyridine and related compounds:
Key Observations:
In contrast, chloro substituents (e.g., in 4,6-Dichloro-2,3-dimethylpyridine) introduce electron-withdrawing effects, which may lower basicity and alter reactivity . The dimethoxymethyl group in 5-(Dimethoxymethyl)-2,3-dimethoxypyridine adds steric bulk and polarity compared to the target compound’s simpler methyl and methoxy groups .
Molecular Weight and Applications: Higher molecular weight compounds like 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine (259.68 g/mol) may exhibit reduced volatility, making them suitable for non-volatile intermediates in synthesis. The lower molecular weight of 4,6-Dichloro-2,3-dimethylpyridine (176.04 g/mol) could favor applications requiring volatility or facile diffusion . Catalog listings suggest these compounds are primarily research intermediates, with prices reflecting synthetic complexity (e.g., $400/g for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine) .
Physical Properties
- Melting Points : The 44.5°C melting point of 4,6-Dichloro-2,3-dimethylpyridine suggests that chloro substituents may enhance crystallinity compared to methoxy-rich analogs, which likely have lower melting points due to reduced symmetry .
- Solubility : Methoxy groups in the target compound and 5-(Dimethoxymethyl)-2,3-dimethoxypyridine likely improve water solubility relative to chloro- or methyl-substituted derivatives .
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